5,25R-Cholesten-3beta,26-diol
Description
Contextualizing 5,25R-Cholesten-3beta,26-diol within the Oxysterol Landscape
Oxysterols are synthesized in various tissues and can be formed through either enzymatic reactions or auto-oxidation. nih.gov They are key intermediates in the synthesis of bile acids, steroid hormones, and vitamin D. nih.govyoutube.com One of the primary functions of certain oxysterols is the regulation of cholesterol homeostasis. nih.gov For instance, some oxysterols can suppress cholesterol synthesis. nih.gov
Specifically, cholest-5-ene-3beta,26-diol, commonly known as 26-hydroxycholesterol (B79680), is synthesized by a mitochondrial P-450 enzyme that is widely distributed in various tissues. nih.gov This oxysterol is then transported to the liver, primarily as a fatty acid ester within plasma lipoproteins, where it is further metabolized into bile acids. nih.gov The conversion of cholesterol to 26-hydroxycholesterol is a crucial step in an alternative bile acid synthesis pathway, often referred to as the "acidic" pathway.
A deficiency in the enzyme responsible for producing 26-hydroxycholesterol is linked to cerebrotendinous xanthomatosis, a rare genetic disorder characterized by impaired bile acid synthesis and cholesterol accumulation. nih.govnih.gov This highlights the importance of 26-hydroxycholesterol in maintaining normal cholesterol balance. Furthermore, this oxysterol and its derivatives act as ligands for nuclear receptors, such as the liver X receptors (LXRs), influencing gene expression related to cholesterol transport and metabolism. nih.gov
Nomenclature and Stereochemical Considerations of this compound
The systematic name for this compound is (25R)-cholest-5-ene-3β,26-diol. Let's break down the components of this name:
Cholest-5-ene: This indicates the core steroid structure is based on cholestane, with a double bond located at the 5th carbon position.
-3β,26-diol: This signifies the presence of two hydroxyl (-OH) groups. One is attached to the 3rd carbon atom in the beta orientation (projecting above the plane of the steroid rings), and the other is at the 26th carbon atom in the side chain.
(25R): This is a crucial stereochemical descriptor. It specifies the configuration of the chiral center at the 25th carbon atom in the side chain is "R" (from the Latin rectus for right), according to the Cahn-Ingold-Prelog priority rules.
The stereochemistry at the C-25 position is significant as it can influence the biological activity of the molecule. The "(25R)" isomer is the naturally occurring and biologically active form in the context of bile acid synthesis.
Below is a table summarizing the key identifiers and properties of this compound.
| Property | Value |
| Systematic Name | (25R)-cholest-5-ene-3β,26-diol |
| Common Names | "27"-Hydroxycholesterol, (25R)-26-Hydroxycholesterol, 26-Hydroxycholesterol-(25R) steraloids.comusbio.net |
| CAS Number | 20380-11-4 steraloids.comusbio.netbiosynth.com |
| Molecular Formula | C₂₇H₄₆O₂ steraloids.combiosynth.com |
| Molecular Weight | 402.65 g/mol steraloids.combiosynth.com |
| ChEBI ID | CHEBI:76591 ebi.ac.uk |
Properties
Molecular Formula |
C27H46O2 |
|---|---|
Molecular Weight |
402.7 g/mol |
IUPAC Name |
(10R,13R)-17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3/t18?,19?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
InChI Key |
FYHRJWMENCALJY-WXLCRPDQSA-N |
Isomeric SMILES |
CC(CCCC(C)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C)CO |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO |
Origin of Product |
United States |
Biosynthesis and Enzymatic Pathways of 5,25r Cholesten 3beta,26 Diol
Cholesterol as the Precursor for 5,25R-Cholesten-3beta,26-diol Synthesis
Cholesterol is the fundamental starting molecule for the synthesis of this compound. nih.govmdpi.com This ubiquitous sterol, a crucial component of animal cell membranes, undergoes hydroxylation on its side chain to initiate its conversion into more soluble compounds for excretion or further metabolic functions. The conversion of cholesterol is a key mechanism for maintaining cholesterol homeostasis in the body. uniprot.orgnih.gov The process begins with the transport of cholesterol into the mitochondria, where the necessary enzymatic machinery is located. mdpi.com Specifically, the steroidogenic acute regulatory protein (StarD1) is a key carrier that facilitates the movement of cholesterol from the outer to the inner mitochondrial membrane, making it available for the subsequent enzymatic reactions. mdpi.com
Sterol 26-Hydroxylase (CYP27A1) Mediated Production
The primary enzyme responsible for the production of this compound from cholesterol is Sterol 26-hydroxylase, also known as CYP27A1. nih.govmedchemexpress.com This enzyme is a member of the cytochrome P450 superfamily and plays a pivotal role in the "acidic" or alternative pathway of bile acid biosynthesis. uniprot.orgnih.gov Mutations in the gene encoding CYP27A1 can lead to a rare lipid storage disorder called cerebrotendinous xanthomatosis (CTX), highlighting the enzyme's importance in sterol metabolism. uniprot.orgnih.govmedchemexpress.com
CYP27A1 is a mitochondrial enzyme. nih.govt3db.ca After its synthesis, it translocates into the mitochondrial matrix and associates with the inner mitochondrial membrane. mdpi.comuniprot.org Its location within this specific subcellular compartment is crucial, as it positions the enzyme to act on cholesterol that has been transported into the mitochondria. mdpi.com CYP27A1's activity is not limited to the liver; it is expressed in various organs and cell types, indicating its broad role in cholesterol metabolism throughout the body. mdpi.comuniprot.org The enzyme catalyzes the initial and rate-limiting step in the acidic pathway of bile acid synthesis. nih.gov
| Enzyme Property | Description |
| Enzyme Name | Sterol 26-hydroxylase, mitochondrial |
| Gene Name | CYP27A1 |
| EC Number | 1.14.15.15 |
| Cellular Location | Mitochondrion, Inner mitochondrial membrane t3db.cauniprot.org |
| General Function | Cytochrome P450 monooxygenase, crucial for cholesterol homeostasis and bile acid synthesis uniprot.orgnih.gov |
| Associated Disorder | Cerebrotendinous xanthomatosis (CTX) uniprot.orgnih.gov |
The enzymatic action of CYP27A1 is highly specific, demonstrating both regioselectivity and stereospecificity. uniprot.orgmedchemexpress.comuniprot.org
Regiospecificity : The enzyme specifically targets the terminal methyl group at the C26 position on the cholesterol side chain for hydroxylation. This precise targeting ensures that the correct initial product for the alternative bile acid pathway is formed.
Stereospecificity : CYP27A1 introduces the hydroxyl group with a specific three-dimensional orientation, resulting in the formation of the (25R) stereoisomer. nih.govuniprot.orguniprot.org This stereochemical control is critical, as the biological activity of sterol metabolites is often dependent on their specific stereochemistry.
This dual specificity ensures the production of (25R)-cholest-5-ene-3beta,26-diol as the specific product from cholesterol hydroxylation. nih.govuniprot.org
CYP27A1 is a multifunctional enzyme that catalyzes more than just the initial hydroxylation. It performs a multi-step oxidation of the cholesterol side chain at the C26 position. uniprot.orguniprot.org This process occurs in a sequential manner:
First Oxidation : Cholesterol is hydroxylated to form the alcohol, (25R)-cholest-5-ene-3beta,26-diol. uniprot.org
Second Oxidation : The newly formed alcohol is further oxidized by CYP27A1 to an aldehyde, (25R)-3beta-hydroxy-5-cholesten-26-al. uniprot.org
Third Oxidation : The aldehyde is then oxidized to a carboxylic acid, (25R)-3beta-hydroxy-5-cholestenoate (also known as 3β-hydroxycholest-5-en-(25R)26-oic acid). nih.govuniprot.org
This series of reactions transforms the non-polar cholesterol side chain into a more polar acidic group, which is a key step in making the molecule more water-soluble for its eventual conversion into bile acids. nih.gov
| Oxidation Step | Substrate | Product |
| 1 | Cholesterol | (25R)-cholest-5-ene-3beta,26-diol uniprot.org |
| 2 | (25R)-cholest-5-ene-3beta,26-diol | (25R)-3beta-hydroxy-5-cholesten-26-al uniprot.org |
| 3 | (25R)-3beta-hydroxy-5-cholesten-26-al | (25R)-3beta-hydroxy-5-cholestenoate uniprot.org |
Alternative or Contributing Biosynthetic Routes
The synthesis of this compound is overwhelmingly mediated by CYP27A1. This pathway is itself considered an "alternative" or "acidic" route for bile acid synthesis, distinct from the "neutral" or "classic" pathway that is initiated by the enzyme cholesterol 7α-hydroxylase (CYP7A1) in the endoplasmic reticulum. nih.govuniprot.org In situations where the classic pathway is inhibited, the alternative pathway involving CYP27A1 can be upregulated to maintain bile acid production. mdpi.com
While CYP27A1 is the established enzyme for 26-hydroxylation, it also possesses the ability to 25-hydroxylate vitamin D3. nih.govt3db.ca However, a separate microsomal enzyme, CYP2R1, is also a major vitamin D 25-hydroxylase. nih.gov There is currently no significant evidence in the reviewed literature to suggest an alternative enzyme or pathway that produces this compound from cholesterol. Therefore, the mitochondrial pathway initiated by CYP27A1 is considered the principal biosynthetic route for this specific oxysterol.
Metabolism and Catabolism of 5,25r Cholesten 3beta,26 Diol
Conversion to Bile Acids
The transformation of cholesterol into bile acids is a cornerstone of lipid metabolism, facilitating the absorption of dietary fats and the excretion of cholesterol from the body. 5,25R-Cholesten-3beta,26-diol is a pivotal intermediate in the acidic pathway of bile acid synthesis, a route that is particularly significant in extrahepatic tissues.
Role in the Acidic Pathway of Bile Acid Biosynthesis
The acidic pathway is initiated by the hydroxylation of the cholesterol side chain, a reaction catalyzed by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1). researchgate.netnih.gov This enzyme introduces a hydroxyl group at the C26 position (with 25R stereochemistry), leading to the formation of this compound. researchgate.net This initial step is critical and occurs in various tissues throughout the body, highlighting the widespread nature of this metabolic pathway. nih.govnih.gov The expression of the CYP27A1 gene is vital, and its absence can lead to metabolic disorders due to the disruption of this pathway. nih.gov
Subsequent Oxidation to C26-oic Acids
Following its formation, this compound undergoes further oxidation to form cholestenoic acids. The hydroxyl group at the C26 position is oxidized to a carboxylic acid, yielding 3beta-hydroxy-5-cholestenoic acid. caymanchem.com This conversion is a critical step in the formation of C27 bile acid intermediates. In some species, such as the rabbit, 26-hydroxycholesterol (B79680) can be a significant precursor for cholic acid synthesis, demonstrating the quantitative importance of this pathway. nih.gov
Further Oxidative Metabolites of this compound
Beyond its direct conversion to bile acid precursors, this compound can be further modified through additional hydroxylation and sulfation reactions, leading to a diverse array of biologically active molecules.
Formation of 7-alpha Hydroxy Derivatives via CYP7B1
A key subsequent metabolic step is the 7-alpha-hydroxylation of this compound. This reaction is catalyzed by the enzyme oxysterol 7-alpha-hydroxylase, also known as CYP7B1. nih.govyoutube.com CYP7B1 introduces a hydroxyl group at the 7-alpha position of the steroid nucleus, converting the diol into a triol. This step is crucial for the further metabolism of the molecule down the bile acid synthesis pathway and is considered a rate-limiting step in the acidic pathway. researchgate.net The resulting 7-alpha-hydroxylated cholestenoic acids are important signaling molecules in their own right.
Sulfation Pathways and Sulfated Oxysterols
In addition to hydroxylation, this compound and its metabolites can undergo sulfation. A closely related oxysterol, 25-hydroxycholesterol (B127956), is known to be sulfated at the 3-beta-hydroxyl position by the enzyme hydroxysteroid sulfotransferase 2B1b (SULT2B1b) to form 5-cholesten-3beta,25-diol 3-sulfate. nih.gov This sulfated oxysterol has been identified in hepatocyte nuclei and is believed to play a regulatory role in lipid metabolism. While direct evidence for the sulfation of this compound is less documented, the existence of this pathway for similar oxysterols suggests a potential route for its modification and the generation of sulfated derivatives with unique biological activities.
Intracellular and Inter-organ Transport Mechanisms
The movement of this compound and its metabolites between subcellular compartments and different organs is essential for their metabolic processing and biological functions.
Intracellular Transport: The initial synthesis of this compound occurs in the mitochondria, where CYP27A1 is located. The transport of the parent cholesterol molecule to the inner mitochondrial membrane is a critical regulatory step, facilitated by proteins such as the steroidogenic acute regulatory protein (StAR). Once formed, the oxysterol metabolites must be transported out of the mitochondria to other cellular locations, such as the endoplasmic reticulum for subsequent enzymatic modifications like 7-alpha-hydroxylation by CYP7B1. The transport of oxysterols within the cell is thought to be mediated by a variety of sterol-binding proteins, including oxysterol-binding protein (OSBP) and Niemann-Pick C2 protein (NPC2), which facilitate their movement between organelles.
Biological Functions and Molecular Mechanisms of 5,25r Cholesten 3beta,26 Diol
Role in Cholesterol Homeostasis and Lipid Metabolism
The maintenance of cholesterol and lipid balance is a critical physiological process, and its dysregulation is linked to numerous metabolic diseases. nih.gov Oxysterols, including 5,25R-Cholesten-3beta,26-diol and its metabolites, are key players in this regulatory network. nih.govnih.gov The primary mechanisms of action for this compound appear to be mediated through its sulfated derivatives, 5-cholesten-3β,25-diol 3-sulfate (25HC3S) and 5-cholesten-3β,25-diol, disulfate (25HCDS). nih.govplos.org These sulfated forms are synthesized in the body and act as potent regulators of the pathways governing cholesterol and fatty acid synthesis. researchgate.netvcu.edu
Sterol Regulatory Element-Binding Proteins (SREBPs) are transcription factors that are central to the control of lipid biosynthesis. nih.gov The sulfated metabolites of this compound exert significant influence over these proteins. Specifically, the disulfated form, 25HCDS, has been shown to suppress the LXR-SREBP-1c/SREBP-2 signaling pathway. plos.org Administration of 25HCDS in cellular and animal models leads to a significant decrease in the activity of SREBP-1 and SREBP-2. plos.orgvcu.edu This is evidenced by the reduced expression of their target genes, which are critical for lipid production. plos.org Similarly, 25HC3S has been found to decrease the expression and processing of SREBP-1c. nih.govvcu.edu This modulation of SREBPs represents a key mechanism by which these oxysterol sulfates act as cholesterol satiety signals, effectively downregulating the synthesis of fatty acids and triglycerides. vcu.edu
By modulating SREBP activity, the sulfated derivatives of this compound directly impact the entire cholesterol synthesis pathway. The transcription of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, is controlled by SREBPs. nih.gov Research demonstrates that 25HCDS significantly inhibits cholesterol synthesis by repressing the expression of key enzymes, including acetyl-CoA carboxylase (ACC), fatty acid synthase (FAS), and HMG-CoA reductase. plos.orgvcu.edu This leads to a notable decrease in intracellular levels of cholesterol, free fatty acids, and triglycerides. plos.orgvcu.edu
Interaction with Nuclear Receptors
Nuclear receptors are a class of proteins that sense steroid hormones and other lipid-soluble signals to modulate gene expression. nih.gov this compound and its metabolites interact with several key nuclear receptors involved in metabolic regulation.
Liver X Receptors (LXRs) are critical nuclear receptors that function as cellular cholesterol sensors. nih.govcaister.com While many oxysterols are known to be physiological ligands that activate LXRs, the sulfated metabolite 5-cholesten-3β, 25-diol 3-sulfate (25HC3S) functions as an LXR antagonist. nih.gov Instead of activating the receptor, 25HC3S blocks LXR signaling. nih.gov This antagonistic action prevents the transcription of LXR target genes like SREBP-1c, which in turn suppresses the synthesis of fatty acids and triglycerides. nih.govvcu.edu This is significant because while synthetic LXR agonists can lower cholesterol, they often cause hepatic steatosis (fatty liver) as a side effect of activating SREBP-1c. caister.comgoogle.com The antagonistic nature of 25HC3S allows it to regulate lipid metabolism without this adverse effect. nih.govvcu.edu Studies have shown that the effects of 25HC3S can be blocked by a synthetic LXR agonist, confirming its mechanism of action through the LXR signaling pathway. nih.gov
There is evidence suggesting an indirect link between the metabolites of this compound and estrogen receptor signaling. In a gene expression analysis, administration of the sulfated form, 25HC3S, was found to significantly increase the expression of the gene for Estrogen Receptor 1 (alpha) (Esr1) by approximately 2.25-fold in mouse liver tissue. nih.gov While other sterols like Androst-5-ene-3β,17β-diol are known to bind directly to the estrogen receptor and stimulate ER-positive cell growth, the interaction of this compound appears to be modulatory at the gene expression level rather than through direct binding. nih.govnih.gov
The Retinoid-Related Orphan Receptors (RORs), particularly RORα and RORγ, are nuclear receptors that play important roles in metabolism and immunity. nih.gov While cholesterol itself has been suggested as a ligand for RORα, the direct interaction of this compound with RORs is not well-defined. nih.gov However, a related oxysterol, 25-hydroxycholesterol (B127956) (25-HC), has been shown to bind to the RORα ligand-binding domain. nih.gov It is important to note that this binding did not result in a demonstrated functional modulation of the receptor's activity. nih.gov RORs are known to bind as monomers to specific DNA sequences called ROR response elements (ROREs) to regulate the transcription of target genes. nih.gov Further research is needed to clarify whether this compound or its metabolites are physiological ligands that can functionally modulate ROR activity.
Interactive Data Tables
Table 1: Effects of this compound Metabolites on Gene Expression
This table summarizes the observed changes in the expression of key genes involved in lipid metabolism and cell cycle regulation following treatment with the sulfated metabolite 25HC3S in mouse liver tissue. nih.gov
| Functional Gene Grouping | Gene Symbol | Gene Name | Fold Change |
| Lipid Metabolism | SREBP-1c | Sterol regulatory element-binding protein 1 | Decreased |
| ABCA1 | ATP binding cassette transporter A1 | Decreased | |
| Cell Proliferation | Wt1 | Wilms tumor 1 homolog | +3.90 |
| Pcna | Proliferating cell nuclear antigen | +3.77 | |
| Ccne2 | Cyclin E2 | +2.52 | |
| Cell Cycle Arrest | Chek2 | Checkpoint kinase 2 | -4.50 |
| Apoptosis | Apaf1 | Apoptotic peptidase activating factor 1 | -3.00 |
| Nuclear Receptor | Esr1 | Estrogen receptor 1 (alpha) | +2.25 |
Involvement in Cellular Regulatory Processes
The oxysterol this compound, a hydroxylated derivative of cholesterol, is implicated in a variety of cellular regulatory processes. Its biological activities extend to inducing programmed cell death, offering protection to nerve cells, modulating cell growth, and influencing the immune system. These functions are orchestrated through complex molecular mechanisms that are subjects of ongoing research.
Apoptosis Induction Mechanisms
This compound is recognized as an inducer of apoptosis, or programmed cell death. While the precise mechanisms for this specific molecule are still under investigation, studies on closely related oxysterols, such as 26-hydroxycholesterol (B79680) and 25-hydroxycholesterol, provide significant insights. Research indicates that 27-hydroxycholesterol (B1664032) can trigger apoptosis in human neuroblastoma SH-SY5Y cells. ebi.ac.uk Furthermore, 25-hydroxycholesterol has been shown to induce neuronal apoptosis through the activation of the GSK-3β pathway. nih.gov This process involves the release of cytochrome c from the mitochondria and the subsequent activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov The cleavage of poly (ADP-ribose) polymerase (PARP) is another downstream event in this pathway. nih.gov Given the structural similarity, it is plausible that this compound employs similar pathways to initiate apoptosis in target cells. However, it is noteworthy that the sulfated form of a related oxysterol, 5-cholesten-3β, 25-diol 3-sulfate (25HC3S), has been observed to decrease apoptosis in THP-1-derived macrophages, suggesting that modifications to the molecule can significantly alter its biological function. nih.gov
Neuroprotective Pathways
Paradoxically, while some oxysterols are associated with cytotoxicity, this compound and its analogs also exhibit neuroprotective properties. The mechanisms underlying this protective role are multifaceted. Studies on similar neuroactive steroids have revealed that they can confer protection against neuronal injury by modulating the activity of N-methyl-D-aspartate (NMDA) receptors. nih.gov Overactivation of these receptors leads to an excessive influx of calcium ions ([Ca2+]i), triggering excitotoxicity and neuronal death. Certain steroids can negatively modulate NMDA receptors, thereby attenuating this harmful calcium surge. nih.gov For instance, a synthetic steroid, 24-keto-cholest-5-en-3β, 19-diol, has demonstrated potent neuroprotective effects in both in vitro models of glutamate- and hypoxia-induced neuronal injury and in vivo models of cerebral ischemia. nih.gov This protection is linked to its ability to inhibit NMDA-induced increases in intracellular calcium. nih.gov Another potential neuroprotective mechanism is highlighted by the action of 24(S)-hydroxycholesterol, which can precondition neuronal cells to withstand subsequent insults from other toxic cholesterol oxidation products. nih.gov
Modulation of Cell Proliferation and Growth Factor Signaling
This compound has been shown to influence cell proliferation, with research pointing towards an inhibitory role in certain cell types. In studies involving human and rat arterial myocytes, 26-hydroxycholesterol inhibited cell proliferation in a dose-dependent manner. nih.govahajournals.org This anti-proliferative effect is thought to be linked to the inhibition of cholesterol biosynthesis, a pathway essential for providing components for new membrane formation and for the synthesis of nonsteroidal metabolites of mevalonate (B85504) required for DNA synthesis. ahajournals.org Specifically, these oxysterols can inhibit the activity of HMG-CoA reductase, a rate-limiting enzyme in the cholesterol synthesis pathway. nih.govahajournals.org The inhibition of DNA synthesis has also been observed, which may or may not be directly related to the reduction in HMG-CoA reductase activity. nih.gov In contrast, the sulfated derivative, 5-cholesten-3β, 25-diol 3-sulfate (25HC3S), has been found to promote hepatic proliferation by inactivating Liver X receptors (LXRs) signaling, which normally suppresses cell proliferation. nih.gov This highlights the complexity of oxysterol signaling, where the specific chemical form and cellular context dictate the ultimate biological outcome.
Immunomodulatory Aspects via G-protein Coupled Receptors (e.g., GPR183/EBI2) and Toll-like Receptor 4 (TLR4)
The immunomodulatory functions of oxysterols are increasingly recognized, with evidence pointing to their interaction with key immune receptors. The G-protein coupled receptor GPR183, also known as Epstein-Barr virus-induced gene 2 (EBI2), is a crucial regulator of immune cell migration. While the most potent endogenous ligand for EBI2 identified to date is 7α,25-dihydroxycholesterol, the role of this compound as a direct ligand for this receptor is not yet firmly established. nih.govnih.govapexbt.com However, the structural similarities suggest a potential for interaction that warrants further investigation.
The innate immune system's Toll-like receptor 4 (TLR4) also appears to be a point of intersection for oxysterol signaling. Activation of TLRs on macrophages has been shown to induce the expression of cholesterol 25-hydroxylase, leading to the synthesis of 25-hydroxycholesterol. nih.gov This oxysterol then acts as a signaling molecule that can suppress immunoglobulin A (IgA) production by B cells. nih.gov This represents a mechanism by which the innate immune system can negatively regulate the adaptive immune response. nih.gov This indirect pathway suggests that while this compound may not directly bind to TLR4, its production and subsequent immunomodulatory effects could be a consequence of TLR4 activation in immune cells. nih.gov
Regulation of 5,25r Cholesten 3beta,26 Diol Homeostasis
Transcriptional and Post-Translational Regulation of CYP27A1
The synthesis of 27-HC is directly proportional to the expression and activity of the sterol 27-hydroxylase enzyme, encoded by the CYP27A1 gene. medlineplus.gov The regulation of this gene is multifaceted, involving a host of nuclear receptors and signaling molecules that can either enhance or suppress its transcription. nih.govnih.gov
Transcriptional Regulation: The promoter region of the CYP27A1 gene contains response elements for several transcription factors, making it a convergence point for multiple signaling pathways. A pivotal activator is the Hepatocyte Nuclear Factor 4α (HNF4α), which strongly stimulates CYP27A1 gene transcription in the liver. nih.govomeka.net The gene is also under the coupled control of retinoids and ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, via a PPAR-retinoic acid receptor response element in its promoter. nih.govnih.gov This links the synthesis of 27-HC to pathways governing lipid metabolism and inflammation.
Hormonal signaling also plays a significant role. Studies in HepG2 cells have shown that growth hormone (GH), insulin-like growth factor-1 (IGF-1), and the synthetic glucocorticoid dexamethasone (B1670325) can increase CYP27A1 promoter activity and endogenous enzyme activity by two- to three-fold. nih.gov Conversely, transcription is repressed by thyroxine (T4) and the protein kinase C activator phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govnih.gov
Table 1: Transcriptional Regulators of the CYP27A1 Gene
| Regulator | Type | Effect on Transcription | Reference |
|---|---|---|---|
| Hepatocyte Nuclear Factor 4α (HNF4α) | Nuclear Receptor | Activation | nih.govomeka.net |
| Bile Acids (e.g., Chenodeoxycholic acid) | Metabolite | Suppression | nih.govomeka.net |
| PPARγ Ligands | Nuclear Receptor Ligand | Activation | nih.govnih.gov |
| Retinoid X Receptor (RXR) Ligands (e.g., 9-cis-retinoic acid) | Nuclear Receptor Ligand | Activation | nih.govnih.gov |
| Growth Hormone (GH) | Hormone | Activation | nih.gov |
| Insulin-like Growth Factor-1 (IGF-1) | Hormone | Activation | nih.gov |
| Dexamethasone | Synthetic Glucocorticoid | Activation | nih.gov |
| Thyroxine (T4) | Hormone | Repression | nih.gov |
Post-Translational Regulation: After the CYP27A1 protein is synthesized, its activity can be further modulated. In cholestatic conditions, where bile acids accumulate, the mitochondrial activity and enzyme mass of sterol 27-hydroxylase are significantly reduced, even while mRNA levels remain normal, pointing to a post-translational inhibitory mechanism. nih.gov Furthermore, CYP27A1 is susceptible to modification by products of oxidative stress. Research has demonstrated that iso omeka.netlevuglandin E2 (iso omeka.netLG), an oxidative derivative of arachidonic acid, can form adducts with specific lysine (B10760008) residues on the CYP27A1 enzyme. arvojournals.org This modification, which occurs in the human retina, leads to a rapid and significant deterioration of CYP27A1's enzymatic activity, linking oxidative stress directly to impaired cholesterol homeostasis. arvojournals.org
Feedback Mechanisms in Oxysterol Production
The production of 27-HC is tightly controlled by feedback mechanisms that prevent its overaccumulation and maintain cholesterol balance. These loops involve both the end products of the pathway and the oxysterol itself.
A primary feedback loop involves bile acids, the ultimate products derived from 27-HC metabolism. Hydrophobic bile acids suppress the transcription of the CYP27A1 gene, reducing the synthesis of their own precursors. nih.govomeka.net This negative feedback is crucial for maintaining the appropriate size of the bile acid pool. This regulation is mediated in part by the nuclear receptor FXR, which is activated by bile acids and induces the expression of a repressor protein, SHP, that in turn inhibits HNF4α and LRH-1, key activators of the CYP7A1 gene in the classic pathway. wikipathways.org
Interplay with Other Sterol Metabolites in Regulatory Networks
The regulation of 27-HC homeostasis is not an isolated process but is deeply integrated into a broader network of sterol and lipid metabolism, primarily through the actions of nuclear receptors. The generation of 27-HC by CYP27A1 serves as a critical link connecting the signaling pathways of the Retinoid X Receptor (RXR), PPAR, and LXR. nih.gov
LXRs, which are activated by 27-HC and other oxysterols, form heterodimers with RXR to activate target genes. uniprot.orgoup.com This LXR/RXR partnership is a central hub for cholesterol homeostasis. Concurrently, the downstream metabolites of 27-HC, namely bile acids like chenodeoxycholic acid (CDCA), serve as ligands for a different nuclear receptor, the Farnesoid X Receptor (FXR). nih.gov
The interplay between LXR and FXR signaling establishes a coordinated, yet often opposing, control over metabolism. plos.org For instance, LXR activation promotes cholesterol efflux and is strongly lipogenic in the liver, while FXR activation is generally anti-lipogenic and controls bile acid synthesis. nih.govbiorxiv.org Studies have shown that activation of LXR can inhibit cell cycle progression in liver cells, promoting differentiation, whereas FXR activation has a pro-proliferative effect. plos.orgresearchgate.net This demonstrates a complex cross-talk where different metabolites originating from the same initial pathway (cholesterol conversion by CYP27A1) can trigger distinct and sometimes counter-regulatory cellular programs.
Table 2: Key Nuclear Receptors and Their Sterol Ligands in Regulatory Networks
| Nuclear Receptor | Primary Endogenous Sterol Ligand(s) | Key Downstream Effect | Reference |
|---|---|---|---|
| Liver X Receptor (LXR) | 27-Hydroxycholesterol (B1664032), Other Oxysterols | Promotes cholesterol efflux (↑ABCA1/G1), lipogenesis | uniprot.orgoup.com |
| Farnesoid X Receptor (FXR) | Chenodeoxycholic Acid, Cholic Acid (Bile Acids) | Inhibits bile acid synthesis (↓CYP7A1) | nih.gov |
| Peroxisome Proliferator-Activated Receptor γ (PPARγ) | (Activated by fatty acid derivatives) | Activates CYP27A1 and LXRα transcription | nih.govoup.com |
| Pregnane X Receptor (PXR) | 7α-hydroxycholest-4-en-3-one | Upregulates CYP3A enzymes, affecting sterol metabolism | nih.govnih.gov |
Sulfation as a Regulatory Mechanism of Oxysterol Activity
A critical layer of control over the biological activity of 27-HC and other oxysterols is achieved through sulfation, a phase II metabolic reaction. The enzyme primarily responsible for this modification is hydroxysterol sulfotransferase 2B1b (SULT2B1b), which adds a sulfate (B86663) group to the 3-hydroxyl position of the sterol. encyclopedia.pubfrontiersin.org This chemical modification dramatically alters the molecule's function, effectively acting as a molecular switch. nih.gov
Sulfation transforms an active signaling molecule into an inactive or even antagonistic one. For example, while oxysterols like 25-hydroxycholesterol (B127956) (a close analog of 27-HC) are potent activators of LXR, their sulfated counterparts (e.g., 25-hydroxycholesterol-3-sulfate or 25HC3S) act as LXR antagonists. frontiersin.orgnih.gov By binding to LXR without activating it, or by otherwise inhibiting the signaling pathway, sulfated oxysterols suppress the expression of LXR target genes like SREBP-1c, ACC-1, and FAS, thereby decreasing lipid biosynthesis. nih.govnih.gov
Table 3: Functional Effects of Oxysterol vs. Sulfated Oxysterol
| Molecule | Effect on LXR Signaling | Effect on SREBP-1c Expression | Net Effect on Lipid Synthesis | Reference |
|---|---|---|---|---|
| Oxysterol (e.g., 25-HC) | Activation | Increase | Increase | nih.gov |
| Sulfated Oxysterol (e.g., 25HC3S) | Inactivation/Antagonism | Decrease | Decrease | nih.govnih.govnih.gov |
Table 4: Compound Names Mentioned in Article
| Abbreviation / Trivial Name | Systematic Name |
|---|---|
| 27-Hydroxycholesterol (27-HC) | (25R)-Cholest-5-ene-3β,26-diol |
| 25-Hydroxycholesterol (25-HC) | Cholest-5-ene-3β,25-diol |
| 25-Hydroxycholesterol-3-sulfate (25HC3S) | 5-Cholesten-3β,25-diol 3-sulfate |
| Cholesterol | Cholest-5-en-3β-ol |
| Chenodeoxycholic Acid (CDCA) | 3α,7α-Dihydroxy-5β-cholan-24-oic acid |
| Cholic Acid (CA) | 3α,7α,12α-Trihydroxy-5β-cholan-24-oic acid |
| 7α-hydroxycholest-4-en-3-one | 7α-Hydroxy-cholest-4-en-3-one |
| Dexamethasone | (8S,9R,10S,11S,13S,14S,16R,17R)-9-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one |
| Thyroxine (T4) | (2S)-2-Amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid |
| 9-cis-Retinoic acid | (2E,4E,6Z,8E)-3,7-Dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
| Phorbol 12-myristate 13-acetate (PMA) | [(1aR,1bS,4aR,7aS,7bS,8R,9S,9aS)-9a-Acetoxy-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-4a,7b-dihydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-5-oxo-1H-cyclopropa omeka.netnih.govbenzo[1,2-e]azulen-9-yl] tetradecanoate |
Academic Methodologies and Advanced Research Techniques for 5,25r Cholesten 3beta,26 Diol Studies
Chemical Synthesis Approaches
The ability to chemically synthesize 5,25R-Cholesten-3beta,26-diol and its derivatives is fundamental for obtaining pure standards for biological and analytical studies.
Isotopically labeled analogs of this compound are crucial tools for metabolic tracing and accurate quantification using mass spectrometry. nih.govnih.gov Stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C) are incorporated into the molecule. nih.govyoutube.comyoutube.com For instance, deuterium-labeled 7-dehydrocholesterol (B119134) (d₇-7-DHC) has been used to study its metabolism in cell cultures. nih.gov These labeled compounds act as internal standards in isotope dilution mass spectrometry, allowing for precise measurement of the endogenous, unlabeled compound in complex biological samples. nih.gov The use of such tracers enables the tracking of atoms through metabolic networks, providing detailed insights into pathway dynamics. nih.gov
Enzymatic Synthesis and Biotransformation Assays
Understanding the enzymatic processes that form and modify this compound is key to understanding its biological function.
The mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) is a key player in the metabolism of cholesterol and is involved in the alternative pathway of bile acid synthesis. nih.govwikipedia.org To study its activity, in vitro reconstitution systems are used. These systems typically include the purified CYP27A1 enzyme, its redox partners (adrenodoxin and adrenodoxin (B1173346) reductase), and a phospholipid environment to mimic the mitochondrial membrane. uniprot.org Such assays have shown that CYP27A1 can hydroxylate cholesterol at the C27 position (equivalent to C26 in the older nomenclature). uniprot.orgnih.govki.se Kinetic studies using these systems have helped to determine the enzyme's substrate specificity, revealing that it can act on a variety of sterols. ki.se For example, treating mitochondria with proteinase K has been shown to markedly increase CYP27A1 specific activity. nih.gov
Cell culture models offer a more physiologically relevant system to study the metabolism of oxysterols. nih.govucc.ie Various cell lines are employed, including:
Hepatoma cell lines (e.g., HepG2): These are used as they represent a primary site of cholesterol metabolism. ucc.iebiorxiv.org
Monocytic cell lines (e.g., U937): These are useful for studying the role of oxysterols in inflammatory processes. ucc.ie
Human monocyte-derived macrophages (HMDMs): These primary cells are crucial for investigating cholesterol elimination pathways and their link to atherosclerosis. nih.gov
Neuroblastoma cells (e.g., Neuro2a): These are used as a model to study the metabolism of sterols in the context of neurological disorders. nih.gov
In these models, cells are often incubated with labeled precursors, and the resulting metabolites are analyzed to map metabolic pathways. nih.govnih.gov For example, studies in macrophages have shown that CYP27A1 expression can be upregulated by certain nuclear receptor ligands, which in turn promotes cholesterol elimination. nih.gov
Analytical Techniques for Quantification and Characterization
The accurate measurement of this compound in biological samples is challenging due to its low concentration and the presence of interfering substances.
Liquid chromatography-mass spectrometry (LC-MS/MS) is the most widely used and effective method for the quantification of oxysterols. nih.govmdpi.comnih.gov This technique offers high sensitivity and specificity. Sample preparation is a critical step and typically involves:
Extraction: Lipids, including oxysterols, are extracted from the biological matrix (e.g., plasma, tissue homogenates). nih.gov
Derivatization: While not always necessary for LC-MS, derivatization can improve chromatographic properties and ionization efficiency.
Chromatographic Separation: The extract is separated using high-performance liquid chromatography (HPLC).
Mass Spectrometric Detection: The separated compounds are detected by a mass spectrometer, often a tandem mass spectrometer (MS/MS) for enhanced specificity. mdpi.comnih.gov
The use of stable isotope-labeled internal standards is essential for accurate quantification by isotope dilution. nih.gov This approach has been successfully applied to quantify a range of oxysterols in various tissues, including brain and plasma. nih.govmdpi.com
| Technique | Application | Key Features |
| Total Synthesis | Provides pure standards for biological and analytical studies. | Multi-step process, often starting from natural precursors like diosgenin. Requires careful control of stereochemistry. |
| Isotope Labeling | Enables metabolic tracing and accurate quantification. | Incorporation of stable isotopes (e.g., ²H, ¹³C) into the molecule. Used as internal standards in mass spectrometry. |
| In Vitro Enzyme Assays | Characterizes the activity and substrate specificity of metabolizing enzymes like CYP27A1. | Uses purified enzymes and cofactors in a controlled environment. Allows for detailed kinetic analysis. |
| Cell Culture Models | Studies metabolic pathways in a physiologically relevant context. | Utilizes various cell lines (e.g., hepatocytes, macrophages) to investigate the cellular fate of the compound. |
| LC-MS/MS | Quantifies and characterizes the compound in complex biological samples. | Highly sensitive and specific method. Often coupled with stable isotope dilution for accuracy. |
Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and traditionally employed technique for the analysis of sterols, including this compound, often referred to as 26-hydroxycholesterol (B79680). Due to the low volatility and polar nature of oxysterols, chemical derivatization is a mandatory step to convert them into thermally stable and volatile compounds suitable for GC analysis. The most common derivatization method is trimethylsilylation, which involves replacing the active hydrogens of the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. researchgate.netoup.com This process is typically achieved using reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA). oup.com
The analytical process generally begins with the hydrolysis of sterol esters using an ethanolic potassium hydroxide (B78521) solution to release the free sterols. oup.com This is followed by a liquid-liquid extraction step, commonly with n-hexane, to isolate the sterols from the biological matrix. oup.com To enhance the specificity and accuracy of quantification, especially in complex biological samples, an isotope dilution strategy is employed. This involves adding a known amount of a stable isotope-labeled internal standard, such as 26-hydroxycholesterol-d5, to the sample prior to extraction and processing.
For the chromatographic separation, medium polarity capillary columns, such as those with a 35%-diphenyl/65%-dimethyl polysiloxane stationary phase, have been shown to provide efficient separation of various oxysterol isomers. researchgate.net High-temperature GC (HTGC) can also be utilized for good chromatographic resolution of these lipophilic compounds. nih.gov Following separation, the eluting compounds are ionized, typically using electron ionization (EI) or positive chemical ionization (PCI). While EI can cause extensive fragmentation, PCI with ammonia (B1221849) as a reagent gas can generate highly abundant precursor ions, which is advantageous for tandem mass spectrometry (MS/MS). oup.comnih.gov In MS/MS analysis using a multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions are monitored, which significantly enhances sensitivity and selectivity, allowing for detection limits in the picogram per milliliter range and fast chromatographic run times of under 8.5 minutes. oup.com
| Parameter | Description | Reference |
|---|---|---|
| Sample Preparation | Alkaline hydrolysis followed by liquid-liquid extraction (e.g., with n-hexane). | oup.com |
| Derivatization | Trimethylsilylation using reagents like MSTFA to form TMS-ethers. | researchgate.netoup.com |
| GC Column | Medium polarity columns (e.g., 35% diphenyl/65% dimethyl polysiloxane, 30 m x 0.25 mm, 0.25 µm). | researchgate.net |
| Ionization Mode | Positive Chemical Ionization (PCI) with ammonia or Electron Ionization (EI). | oup.com |
| Mass Analysis | Tandem Mass Spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode. | oup.com |
| Performance | Fast run times (<8.5 min) and detection limits in the pg/mL range. | oup.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a popular and powerful analytical method for the quantification of oxysterols, offering high sensitivity and specificity without the need for derivatization. mdpi.comnih.gov This technique is particularly well-suited for analyzing complex biological matrices such as plasma, tissues, and cells due to its ability to handle samples with minimal cleanup and directly measure the native compounds. mdpi.comaston.ac.uk
The methodology typically involves a reversed-phase chromatographic separation. Columns such as phenyl-hexyl are effective for separating various oxysterol isomers. mdpi.com The mobile phase often consists of a gradient of methanol (B129727) and water, with an additive like formic acid to promote protonation for positive ion electrospray ionization (ESI). mdpi.com The separation is crucial as many oxysterols, including this compound, have similar chemical properties and can be isomeric, posing a challenge for accurate quantification. nih.gov
Following chromatographic separation, the analytes are introduced into the mass spectrometer. ESI is the most common ionization technique. For high sensitivity and selective quantification, a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode is used. mdpi.comnih.gov In this mode, a specific precursor ion (e.g., the protonated molecule [M+H]+ or an adduct) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides two levels of mass selectivity, significantly reducing background noise and enhancing detection limits. For 26-hydroxycholesterol, a common transition monitored is the loss of one or more water molecules from the precursor ion. nih.gov The use of stable isotope-labeled internal standards, such as 24-hydroxycholesterol-d7 or 27-hydroxycholesterol-d5, is critical for accurate quantification, correcting for matrix effects and variations in instrument response. mdpi.com This approach allows for the simultaneous and rapid quantification of multiple oxysterols in a single run, often within 12 minutes. mdpi.com
| Parameter | Description | Reference |
|---|---|---|
| Chromatography | Reversed-phase Ultra-Performance Liquid Chromatography (UPLC). | mdpi.com |
| Column | e.g., Agilent InfinityLab Poroshell 120 phenyl-hexyl (2.1 × 100 mm, 2.7 μm). | mdpi.com |
| Mobile Phase | Gradient of deionized water with formic acid and methanol. | mdpi.com |
| Ionization | Electrospray Ionization (ESI), typically in positive mode. | mdpi.com |
| Mass Analysis | Triple Quadrupole Mass Spectrometry (QqQ) in Multiple Reaction Monitoring (MRM) mode. | mdpi.comnih.gov |
| Example Precursor Ion | [M-H2O+H]+ at m/z 385.346. | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex sterols like this compound. Unlike mass spectrometry methods which provide information on mass-to-charge ratio and fragmentation, NMR provides detailed information about the carbon-hydrogen framework of the molecule.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, are fundamental. The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern) reveals neighboring protons, and integration gives the ratio of protons. The ¹³C NMR spectrum shows the number of chemically distinct carbon atoms in the molecule. magritek.com For a molecule like this compound, specific resonances can be assigned to the protons and carbons of the steroid nucleus and the side chain.
A key challenge in sterol chemistry can be the differentiation of stereoisomers. ¹³C NMR has been shown to be effective in distinguishing between diastereoisomers, such as the 25R and 25S isomers of related cholestanetriols. nih.gov Subtle differences in the chemical environment due to the different spatial arrangement of the hydroxyl group at C-25 lead to observable chemical shift differences (0.05-0.20 ppm) for the side-chain carbons. nih.gov
To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. researchgate.net
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to trace out the spin systems within the molecule. magritek.com
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly to their attached carbons. magritek.com
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two or three bonds), which is crucial for connecting different spin systems and assigning quaternary carbons. magritek.com
By combining these NMR techniques, a complete and unambiguous assignment of the structure of this compound can be achieved, confirming the connectivity and stereochemistry of the entire molecule. plos.org
| Nucleus | Chemical Shift (δ) in ppm (CD₃OD) | Reference |
|---|---|---|
| C-3 | 79.98 | plos.org |
| C-5 | 141.71 | plos.org |
| C-6 | 123.44 | plos.org |
| C-25 | 85.93 | plos.org |
| C-26 | 27.05 / 27.12 | plos.org |
| C-27 | 25.45 / 25.51 | plos.org |
*Note: Data is for the closely related compound 5-cholesten-3β, 25-diol, disulfate, which is expected to have a similar core structure and chemical shifts for many carbons.
Future Directions in 5,25r Cholesten 3beta,26 Diol Research
Elucidating Novel Metabolic Pathways and Metabolites
The known metabolic pathway of 5,25R-Cholesten-3beta,26-diol primarily involves its synthesis from cholesterol by the mitochondrial enzyme sterol 27-hydroxylase (CYP27A1) and its subsequent conversion to bile acids in the liver. nih.govnih.gov However, the full spectrum of its metabolic fate is likely more complex. Future research will focus on identifying alternative or minor metabolic pathways and characterizing novel downstream metabolites.
A key area of investigation will be the exploration of further modifications to this compound, such as sulfation. For instance, the related oxysterol 25-hydroxycholesterol (B127956) (25HC) is known to be sulfated to form 5-cholesten-3β,25-diol 3-sulfate (25HC3S), a molecule with distinct biological activities. nih.govresearchgate.net Studies are needed to determine if this compound undergoes similar sulfation or other conjugations, and to elucidate the functional consequences of such modifications. The identification of novel metabolites will require advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), which are crucial for detecting and quantifying low-abundance oxysterols in biological samples. nih.gov
Advanced Mechanistic Investigations of Receptor Interactions
This compound and other oxysterols are recognized as important signaling molecules that exert their effects through interactions with various nuclear receptors. nih.gov Oxysterols, including 27-hydroxycholesterol (B1664032), are known endogenous ligands for Liver X Receptors (LXRs). ahajournals.org These receptors play a pivotal role in regulating the transcription of genes involved in cholesterol transport and metabolism. ahajournals.orgahajournals.org
Future research will require more sophisticated approaches to dissect the precise nature of these interactions. This includes determining the binding affinities and specificities of this compound for different LXR isoforms (LXRα and LXRβ) and other potential nuclear receptors. Advanced techniques such as X-ray crystallography and cryo-electron microscopy could provide high-resolution structural insights into the ligand-receptor complexes. Furthermore, understanding how these interactions translate into specific gene expression profiles in different cell types is a critical next step. It is also important to investigate potential interactions with other receptor families, such as G protein-coupled receptors (GPCRs), as has been shown for other oxysterols. nih.gov
Development of Targeted Modulators of this compound Synthesis or Metabolism
Given the role of this compound in various physiological and pathophysiological processes, the ability to modulate its levels holds therapeutic potential. The development of small molecules that can selectively inhibit or enhance the activity of enzymes involved in its synthesis and metabolism is a key future direction.
Systems Biology Approaches to Oxysterol Networks
This compound does not function in isolation but as part of a complex and interconnected network of oxysterols. nih.govtandfonline.com A systems biology approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, will be essential to unravel the complexity of these networks. capes.gov.br
Q & A
Q. What are the key structural features of 5,25R-Cholesten-3beta,26-diol that influence its biological activity?
The compound’s biological activity is governed by its stereochemistry (25R configuration) and the presence of hydroxyl groups at positions 3β and 26. These features enable hydrogen bonding with enzymes and receptors, facilitating interactions in cholesterol metabolism and bile acid synthesis pathways. The rigidity of the steroid backbone and side-chain orientation further modulate binding specificity .
Q. How can researchers safely handle and store this compound in laboratory settings?
Safety protocols include wearing gloves and goggles to avoid skin/eye contact, storing the compound at -20°C in airtight containers to prevent oxidation, and working in a fume hood due to potential inhalation risks. Refer to its safety data sheet (SDS) for hazard classifications and emergency measures .
Q. What are the recommended methods for synthesizing this compound and its isotopically labeled analogs?
- Synthesis : Cross-metathesis reactions using Δ22-sterol precursors and Grubbs catalysts yield the core structure, followed by stereoselective hydroxylation .
- Isotopic labeling : Tritium ([³H]) or deuterium (d6) labeling at positions 25/26 is achieved via catalytic hydrogenation of alkene intermediates or using deuterated reagents during synthesis .
Advanced Research Questions
Q. How does the stereochemistry at C-25 (25R configuration) affect the metabolic pathways of this compound in mammalian systems?
The 25R configuration determines substrate specificity for CYP7B1, a cytochrome P450 enzyme that 7α-hydroxylates the compound to form (25R)-cholest-5-ene-3β,7α,26-triol. This stereospecificity impacts bile acid biosynthesis and cholesterol homeostasis .
Q. What experimental strategies are effective in resolving contradictions between in vitro and in vivo data for this compound’s bioactivity?
- Triangulation : Validate findings using multiple methods (e.g., LC-MS, enzyme assays, and animal models).
- Dose-response analysis : Compare concentration-dependent effects across systems.
- Literature benchmarking : Identify discrepancies by contrasting results with prior studies on analogous oxysterols .
Q. How can stable isotope labeling (e.g., d6 or ¹³C) be optimized for tracing this compound in metabolic flux studies?
- Deuterium labeling : Use deuterated cholestane precursors (e.g., cholest-5-ene-26,26,26,27,27,27-d6) in hydrogenation reactions to retain isotopic purity .
- ¹³C labeling : Incorporate ¹³C at the 3,4-positions via isotopically enriched acetate during biosynthesis. Validate labeling efficiency using NMR or high-resolution MS .
Q. What are the critical considerations when designing assays to quantify this compound in complex biological matrices?
Q. How do structural analogs like lanosta-7,9(11),24-triene-3,26-diol inform the structure-activity relationship of this compound?
Analogs with similar diol configurations but modified backbones (e.g., lanostane derivatives) reveal that hydroxyl group positioning and side-chain flexibility are critical for binding to nuclear receptors like LXR. Comparative studies using crystallography or docking simulations can map interaction hotspots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
